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Compound of Interest

Compound Name: 3-Methylcatechol

Cat. No.: B131232

Introduction

3-Methylcatechol, also known as 3-methylbenzene-1,2-diol, is an organic compound with
significant interest in various fields of chemical research, including environmental science and
drug discovery. As a derivative of catechol, its structural elucidation and characterization are
paramount for understanding its chemical behavior and biological activity. This technical guide
provides an in-depth overview of the key spectroscopic data for 3-Methylcatechol, covering
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS). The information presented herein is intended for researchers, scientists,
and professionals in drug development who require a detailed understanding of the
spectroscopic properties of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The following tables summarize the *H and 3C NMR
data for 3-Methylcatechol.

1H NMR Data

The *H NMR spectrum of 3-Methylcatechol provides information on the chemical environment
of the hydrogen atoms in the molecule.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b131232?utm_src=pdf-interest
https://www.benchchem.com/product/b131232?utm_src=pdf-body
https://www.benchchem.com/product/b131232?utm_src=pdf-body
https://www.benchchem.com/product/b131232?utm_src=pdf-body
https://www.benchchem.com/product/b131232?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

: . Coupling
Proton Chemical Shift o _
_ Multiplicity Constant (J) Integration
Assignment (3) [ppm]
[Hz]

H-4 6.78 d 7.8 1H

H-5 6.69 t 7.8 1H

H-6 6.75 d 7.8 1H

-CHs 2.24 S - 3H

-OH 5.2 (broad s) - - 2H

Note: The chemical shift of the hydroxyl (-OH) protons can vary depending on the solvent and
concentration.

*C NMR Data

The 3C NMR spectrum reveals the different carbon environments within the 3-Methylcatechol

molecule.

Carbon Assignment Chemical Shift (d) [ppm]
C-1 143.2

C-2 141.5

C-3 123.6

C-14 120.9

C-5 121.5

C-6 119.7

-CHs 15.8

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of 3-Methylcatechol shows characteristic
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peaks corresponding to its hydroxyl and aromatic functionalities.

*Wavenumber (cm™?) ** Vibrational Mode Functional Group
3480-3300 (broad) O-H stretch Phenolic -OH
3050-3010 C-H stretch Aromatic C-H
2920-2850 C-H stretch Methyl C-H

1610, 1500, 1470 C=C stretch Aromatic ring
1280 C-O stretch Phenolic C-O

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.

Electron lonization Mass Spectrum (EI-MS)

The EI-MS of 3-Methylcatechol shows a prominent molecular ion peak and several
characteristic fragment ions.

m/z Relative Intensity (%) Proposed Fragment
124 100 [M]* (Molecular lon)
109 45 [M - CHs]*

a1 30 [M - CHs - H20]*

78 50 [CeHe]*

77 25 [CeHs]*

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented in this
guide.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b131232?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

NMR Spectroscopy

A sample of 3-Methylcatechol (typically 5-10 mg) is dissolved in a deuterated solvent (e.g.,
CDClsz, DMSO-de) in an NMR tube. The tH and 3C NMR spectra are recorded on a high-
resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to
an internal standard, such as tetramethylsilane (TMS).

IR Spectroscopy

For solid samples like 3-Methylcatechol, the KBr pellet method is commonly employed. A
small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr)
(100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet,
which is subsequently analyzed using an FTIR spectrometer.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile
compounds like 3-Methylcatechol. The sample is dissolved in a volatile organic solvent and
injected into the gas chromatograph. The separated components are then introduced into the
mass spectrometer, where they are ionized (typically by electron impact) and the resulting ions
are detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 3-Methylcatechol.
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Caption: Workflow for Spectroscopic Analysis of 3-Methylcatechol.

 To cite this document: BenchChem. [Spectroscopic Analysis of 3-Methylcatechol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b131232#spectroscopic-data-of-3-methylcatechol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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